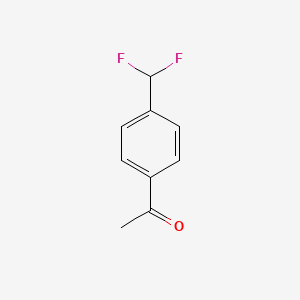
2-Pyridin-4-yloxyacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-4-yloxyacetaldehyde is an organic compound with the molecular formula C7H7NO2 It is characterized by the presence of a pyridine ring attached to an acetaldehyde group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Pyridin-4-yloxyacetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with acetaldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyridin-4-yloxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of (4-pyridinyloxy)acetic acid.
Reduction: Formation of (4-pyridinyloxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Pyridin-4-yloxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridin-4-yloxyacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Pyridine-2-carboxaldehyde: Similar structure but with the aldehyde group directly attached to the pyridine ring.
4-Hydroxypyridine: Lacks the acetaldehyde group but shares the pyridine ring structure.
2-(4-Pyridinyloxy)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness: 2-Pyridin-4-yloxyacetaldehyde is unique due to the presence of both a pyridine ring and an aldehyde group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
163348-44-5 |
|---|---|
Formule moléculaire |
C7H7NO2 |
Poids moléculaire |
137.138 |
Nom IUPAC |
2-pyridin-4-yloxyacetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-5-6-10-7-1-3-8-4-2-7/h1-5H,6H2 |
Clé InChI |
RLVRTSLXNUFGAM-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1OCC=O |
Synonymes |
Acetaldehyde, (4-pyridinyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dioxolo[3,4]pyrrolo[2,1-b]oxazole (9CI)](/img/new.no-structure.jpg)






![[(2R)-4-methylpiperazin-2-yl]methanol](/img/structure/B574786.png)


![tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate](/img/structure/B574790.png)
